4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

Description

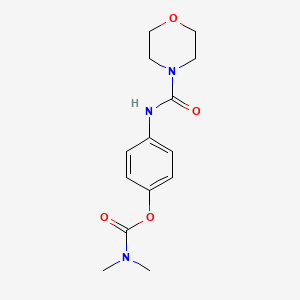

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is a synthetic organic compound featuring a phenyl ring substituted with two functional groups: a morpholine-4-carboxamido moiety and a dimethylcarbamate ester.

For instance, analogs such as 3-(4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamido)phenyl dimethylcarbamate (CAS 1192189-69-7) have been developed as LIM kinase inhibitors for glaucoma treatment .

Properties

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPHLRKWRPEFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329900 | |

| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644759 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

526190-27-2 | |

| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups on the phenyl ring or the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine compounds.

Scientific Research Applications

Medicinal Chemistry

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is primarily investigated for its potential as a cholinesterase inhibitor . Cholinesterases are enzymes that hydrolyze neurotransmitters, and their inhibition is crucial in treating neurodegenerative diseases, such as Alzheimer's disease.

- Inhibition Studies : Research indicates that compounds with similar structures exhibit selective inhibition of both acetylcholinesterase and butyrylcholinesterase. This inhibition can enhance neurotransmitter levels in the brain, potentially improving cognitive function in patients with Alzheimer's disease .

Drug Design and Development

The compound serves as a scaffold for developing new therapeutics targeting various biological pathways. Its unique structural features allow for modifications that can enhance selectivity and potency against specific enzyme targets.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the carbamate group can significantly influence the binding affinity and selectivity toward different isoforms of cholinesterases . This is critical for optimizing drug candidates to minimize side effects while maximizing therapeutic efficacy.

Biochemical Interaction Studies

Interaction studies have demonstrated that this compound can effectively bind to the active sites of cholinesterases, exhibiting competitive inhibition profiles.

- Kinetic Assays : These assays quantitatively assess binding affinity, providing insights into how structural modifications impact efficacy and safety profiles in therapeutic contexts .

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine Carboxamide Derivatives

N-(4-Chlorophenyl)morpholine-4-carboxamide (CAS Unspecified)

- Structure : Contains a morpholine-4-carboxamide group attached to a 4-chlorophenyl ring.

- Properties : Exhibits hydrogen bonding via N–H···O interactions, forming crystalline networks. The morpholine ring adopts a chair conformation, similar to 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate derivatives .

- Applications : Primarily an intermediate in organic synthesis, lacking the dimethylcarbamate group found in the target compound.

N-Phenylmorpholine-4-carboxamide (CAS 4559-92-6)

- Structure : Morpholine carboxamide linked to a phenyl group.

Dimethylcarbamate Derivatives

Pirimicarb (CAS 23103-98-2)

- Structure: 2-Dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate.

- Properties : LogP ~1.5 (lipophilic), used as an insecticide. The dimethylcarbamate group enables acetylcholinesterase inhibition, a mechanism absent in the target compound due to its distinct aromatic substitution pattern .

- Contrast : Unlike Pirimicarb, this compound lacks pyrimidine rings, suggesting divergent biological targets.

3-Acetylphenyl Ethyl(methyl)carbamate (CAS 855300-09-3)

Hybrid Morpholine-Carbamate Compounds

3-(4-(Aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamido)phenyl Dimethylcarbamate (CAS 1192189-69-7)

- Structure : Incorporates a pyrrolopyrimidine-piperidine scaffold alongside the morpholine-carbamate groups.

- Pharmacology : Acts as a LIM kinase inhibitor (IC₅₀ < 100 nM), reducing intraocular pressure in glaucoma models. The dimethylcarbamate enhances metabolic stability compared to free hydroxyl groups .

- Physical Properties : Molecular weight 451.52 g/mol, stored at 2–8°C under inert atmosphere due to sensitivity .

STD-101-D1 (ADRB1 Partial Agonist)

- Structure: Features a morpholinoethylcarbamate group.

- Synthesis: Prepared via reaction of tert-butyl 2-aminoethylcarbamate with morpholine-4-carbonyl chloride, analogous to steps in the target compound’s synthesis .

- Bioactivity : Demonstrates G protein-biased β-1 adrenergic receptor agonism, highlighting the role of carbamates in modulating receptor selectivity .

Data Tables

Table 1: Structural and Pharmacological Comparison

*Estimated via analogy to ’s HPLC log k values for carbamates.

Key Research Findings

- Synthetic Flexibility : Morpholine carboxamides are synthesized via carbamoylation of amines with morpholine-4-carbonyl chloride, while carbamates are formed using chloroformate reagents .

- Lipophilicity : Dimethylcarbamates generally increase logP by ~0.5–1.0 compared to hydroxyl groups, enhancing membrane permeability .

- Stability : Crystalline salts of dimethylcarbamate derivatives (e.g., hydrochlorides, maleates) exhibit improved shelf-life, critical for pharmaceutical formulations .

Biological Activity

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, also known by its chemical identifier CAS No. 526190-27-2, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a morpholine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3, and it features a carbamate functional group that contributes to its biological properties. The morpholine moiety enhances the compound's ability to penetrate biological membranes, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The morpholine ring can facilitate interactions with various biological targets, influencing pathways related to neurodegenerative diseases, cancer, and inflammation.

Enzyme Inhibition

Research has indicated that carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. By inhibiting AChE, these compounds can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Receptor Modulation

The morpholine structure has been implicated in the modulation of various receptors, including cannabinoid receptors and sigma receptors. Studies suggest that compounds with morpholine moieties can effectively bind to these receptors, influencing pain perception and mood disorders .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may induce apoptosis through cell cycle arrest mechanisms. For instance, a study reported that similar carbamate derivatives exhibited inhibition rates exceeding 90% against HepG2 liver cancer cells at concentrations as low as 10 µM .

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| A549 | 100.07 | 8.99 |

| MCF7 | 100.39 | 8.26 |

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Morpholine derivatives have shown promise in modulating pathways associated with oxidative stress and inflammation, potentially offering therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease .

Case Studies

- Inhibition of AChE : A study highlighted the effectiveness of carbamate derivatives in inhibiting AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism was shown to improve cognitive function in animal models of Alzheimer's disease .

- Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of morpholine-based compounds on various cancer cell lines, revealing that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions. For example, analogous carbamates are prepared by reacting alcohols with isocyanates in the presence of HCl as a catalyst, followed by purification via column chromatography (n-hexane/EtOAc 5:1) and recrystallization (n-hexane) to achieve >50% yields . Optimization involves stoichiometric control (e.g., 1.2:1 molar ratio of isocyanate to alcohol) and monitoring reaction progress via TLC. Purity is confirmed by melting point analysis (e.g., 109–111°C for related compounds) .

Q. How should solubility challenges be addressed when preparing stock solutions for in vitro and in vivo studies of this compound?

- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO or ethanol. For in vivo studies, formulations often involve sequential addition of solvents: dissolve in DMSO (10% v/v), then dilute with saline or PBS to avoid precipitation. Ensure solutions are clarified by vortexing and centrifugation (10,000 rpm, 5 min) before use. Stock solutions should be stored at -20°C to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this carbamate derivative?

- Methodological Answer : Use H-NMR and C-NMR to confirm chemical shifts for morpholine (δ ~3.6–3.8 ppm for N-CH) and carbamate (δ ~155–160 ppm for C=O) groups . High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., ±0.001 Da precision). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or by monitoring sharp melting points (e.g., 109–111°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) when synthesizing novel carbamate analogs?

- Methodological Answer : Discrepancies may arise from stereochemical variations or solvent effects. For example, cyclohexene ring disorder in carbamates can split NMR signals; refine analysis using X-ray crystallography to resolve spatial arrangements . Compare experimental shifts with computational predictions (DFT calculations) and reference databases (e.g., NIST Chemistry WebBook) .

Q. What strategies are effective in stabilizing reactive intermediates during the synthesis of morpholine-containing carbamates?

- Methodological Answer : Protect reactive amines or hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl moieties during synthesis. For example, intermediates like 3-[(1RS)-1-(dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride are stabilized via salt formation (e.g., hydrochloride salts) to prevent degradation . Storage under inert gas (N) at -20°C further enhances stability.

Q. How do variations in substituents on the phenyl ring affect the biological activity and physicochemical properties of this compound?

- Methodological Answer : Substituents like halogens (e.g., 4-chloro) or methyl groups alter LogP (lipophilicity) and hydrogen-bonding capacity (tPSA). For example, 4-chlorophenyl analogs show increased LogP (~2.5 vs. ~1.8 for unsubstituted phenyl) and reduced solubility, impacting bioavailability. Biological activity is assessed via enzyme inhibition assays (e.g., acetylcholinesterase for carbamates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.